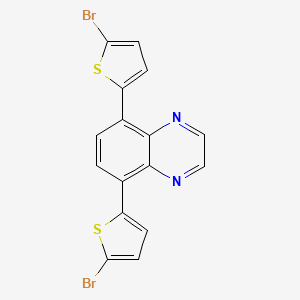
5,8-Bis(5-bromo-2-thienyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Bis(5-bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C16H8Br2N2S2 It is a derivative of quinoxaline, featuring two brominated thienyl groups at the 5 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromo-2-thienyl)quinoxaline typically involves the reaction of quinoxaline derivatives with brominated thiophene compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a quinoxaline derivative is reacted with 5-bromo-2-thiophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Bis(5-bromo-2-thienyl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The bromine atoms in the thienyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Bis(5-bromo-2-thienyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5,8-Bis(5-bromo-2-thienyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-bromo-2-thienyl)quinoxaline: This compound is similar in structure but lacks the second brominated thienyl group at the 8 position.
5,8-bis(5-bromo-2-thienyl)-6,7-bis(octyloxy)quinoxaline: This derivative includes additional octyloxy groups, which can alter its physical and chemical properties.
Uniqueness
The presence of two brominated thienyl groups provides opportunities for further functionalization and the development of novel materials and compounds .
Eigenschaften
Molekularformel |
C16H8Br2N2S2 |
|---|---|
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
5,8-bis(5-bromothiophen-2-yl)quinoxaline |
InChI |
InChI=1S/C16H8Br2N2S2/c17-13-5-3-11(21-13)9-1-2-10(12-4-6-14(18)22-12)16-15(9)19-7-8-20-16/h1-8H |
InChI-Schlüssel |
VTBDKHNCZXBYAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C3=CC=C(S3)Br)N=CC=N2)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















